molecular formula C8H9FN2O3S B1142962 2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide CAS No. 175203-76-6

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide

Cat. No. B1142962
M. Wt: 232.23
InChI Key:
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Description

Synthesis Analysis

The synthesis of β-substituted-trifluoromethyl-ethenes, similar to the target compound, can be efficiently achieved through base-promoted reactions involving O-, N-, and S-nucleophiles with chloro-trifluoropropenes under mild conditions (Meyer & El Qacemi, 2020). These reactions provide a pathway to various fluorinated olefins, which are valuable intermediates in chemical synthesis.

Molecular Structure Analysis

The molecular and supramolecular structures of compounds with similar chloro and trifluoromethyl groups have been established through X-ray diffraction methods. These studies reveal high regio- and stereoselectivities in the formation of these compounds, which is crucial for understanding the 3D arrangement and reactivity of the target compound (Gubaidullin et al., 2004).

Chemical Reactions and Properties

Fluorinated butenolides, closely related to the target compound, demonstrate a range of nucleophilic reactions, including conjugate addition and vinylic halogen displacement. These reactions underline the chemical versatility and reactivity of such compounds, which can be extended to understand the chemical behavior of 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal (Paleta et al., 2000).

Physical Properties Analysis

The physical properties, including the hyperpolarizability and molecular electrostatic potential (MEP), of fluorinated compounds similar to the target molecule have been thoroughly investigated using various computational methods. These studies offer insights into the stability, electronic distribution, and potential non-linear optical (NLO) applications of these molecules (Najiya et al., 2014).

Chemical Properties Analysis

The chemical properties of similar fluorinated compounds have been explored, revealing their potential in forming carbo- and heterocycles as well as polyfunctional compounds through reactions with π-nucleophiles. Such properties suggest the reactivity and application scope of 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal in synthetic chemistry (Yakovenko et al., 2015).

Scientific Research Applications

Application in Carbohydrate Chemistry

  • Summary of the Application: The compound “2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide” is used as a protecting group for hydroxyl groups in carbohydrate chemistry. It has been designed, synthesized, and evaluated for this purpose .
  • Methods of Application or Experimental Procedures: The compound, referred to as the Fsec group, is prepared in three steps and used to protect 4-fluorobenzyl alcohol. The Fsec group is cleaved from the resulting model compound under mild basic conditions, such as 20% piperidine in DMF .
  • Results or Outcomes: The Fsec group was found to be stable under acidic conditions, such as neat acetic acid. It was used to protect the unreactive 4-OH in a galactose building block that was later used in the synthesis of 6-aminohexyl galabioside .

Application in Synthesis of Sulfonyl Fluorides

  • Summary of the Application: Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. The compound “2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide” can be used in the direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .
  • Results or Outcomes: The use of fluorosulfonyl radicals has opened new horizons for the synthesis of sulfonyl fluorides, providing a more efficient and concise approach compared to current methods .

Application in Photocatalytic Transformation

  • Summary of the Application: The compound “2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide” can be used in the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides .
  • Methods of Application or Experimental Procedures: The process involves an efficient photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides with 1 mol% of iridium catalyst under the irradiation of 3 W blue LEDs .
  • Results or Outcomes: Preliminary mechanistic studies proposed a direct radical fragmentation and recombination of vinyl fluorosulfates through a free fluorosulfonyl .

Application in Synthesis of Sulfonyl Fluorides

  • Summary of the Application: Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. The compound “2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide” can be used in the direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .
  • Results or Outcomes: The use of fluorosulfonyl radicals has opened new horizons for the synthesis of sulfonyl fluorides, providing a more efficient and concise approach compared to current methods .

Application in Photocatalytic Transformation

  • Summary of the Application: The compound “2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide” can be used in the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides .
  • Methods of Application or Experimental Procedures: The process involves an efficient photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides with 1 mol% of iridium catalyst under the irradiation of 3 W blue LEDs .
  • Results or Outcomes: Preliminary mechanistic studies proposed a direct radical fragmentation and recombination of vinyl fluorosulfates through a free fluorosulfonyl .

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorophenyl sulfone, suggests that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPCRDRACVTHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1F)S(=O)(=O)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938631
Record name (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728230
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide

CAS RN

175203-76-6
Record name (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-76-6
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